molecular formula C16H15N3O5 B2544550 N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide CAS No. 860788-57-4

N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide

Cat. No.: B2544550
CAS No.: 860788-57-4
M. Wt: 329.312
InChI Key: WTVHIFHGSMIRTR-LICLKQGHSA-N
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Description

N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is a complex organic compound with the molecular formula C16H15N3O5 It is characterized by the presence of a methoxyimino group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with methoxyiminoacetic acid under specific conditions to form an intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with proteins, affecting their function. The nitrophenoxy group can participate in electron transfer reactions, influencing cellular processes. The acetamide group can interact with enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{4-[(methoxyimino)methyl]phenyl}acetamide): Lacks the nitro group, resulting in different chemical properties.

    N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

Uniqueness

N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyimino and nitrophenoxy groups allows for diverse chemical interactions and applications.

Properties

IUPAC Name

N-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11(20)18-13-4-6-14(7-5-13)24-16-8-3-12(10-17-23-2)9-15(16)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVHIFHGSMIRTR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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